molecular formula C16H97NO31 B180798 Tetrabutylammonium hydroxide 30-hydrate CAS No. 147741-30-8

Tetrabutylammonium hydroxide 30-hydrate

Cat. No.: B180798
CAS No.: 147741-30-8
M. Wt: 799.9 g/mol
InChI Key: DFGIRVKFXSRUOX-UHFFFAOYSA-M
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Description

Tetrabutylammonium hydroxide 30-hydrate is a chemical compound with the formula (C₄H₉)₄NOH·30H₂O. It is a strong alkali containing a quaternary ammonium ion and is commonly used in organic synthesis. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

Tetrabutylammonium hydroxide 30-hydrate (TBAOH·30H2O) is a strong alkali containing quaternary amine . Its primary targets are organic compounds, specifically aldehydes and phenols . It acts as a base for the chemoselective allenylation of aldehydes with TMS-protected alkynes .

Mode of Action

TBAOH·30H2O interacts with its targets by acting as a base and a catalyst . It facilitates the allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols . Additionally, it serves as an additive for the hydroxyalkylation of phenols with cyclic carbonates, leading to the synthesis of aryl β-hydroxyethyl ethers .

Biochemical Pathways

The biochemical pathways affected by TBAOH·30H2O primarily involve the transformation of organic compounds. It aids in the selective degradation of lignins to monomeric aromatics . The compound also plays a role in the hydroxyalkylation reaction of phenols with cyclic carbonates .

Result of Action

The molecular and cellular effects of TBAOH·30H2O’s action are primarily observed in its ability to facilitate organic transformations. It aids in the synthesis of α-allenols and aryl β-hydroxyethyl ethers . These transformations can have various downstream effects depending on the specific context and application.

Action Environment

The action of TBAOH·30H2O can be influenced by environmental factors. For instance, the presence of moisture or water can affect its reactivity . Additionally, the compound’s efficacy and stability may be influenced by factors such as temperature, pH, and the presence of other compounds in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium hydroxide 30-hydrate is typically prepared in situ from tetrabutylammonium halides (e.g., tetrabutylammonium bromide) by reacting them with silver oxide or using an ion exchange resin . The reaction can be represented as follows:

(C₄H₉)₄NBr+Ag₂O(C₄H₉)₄NOH+AgBr\text{(C₄H₉)₄NBr} + \text{Ag₂O} \rightarrow \text{(C₄H₉)₄NOH} + \text{AgBr} (C₄H₉)₄NBr+Ag₂O→(C₄H₉)₄NOH+AgBr

Attempts to isolate tetrabutylammonium hydroxide often lead to Hofmann elimination, resulting in the formation of tributylamine and 1-butene .

Industrial Production Methods

In industrial settings, tetrabutylammonium hydroxide is produced by blending potassium hydroxide with methanol and adding the mixture to a solution of tetrabutylammonium bromide in methanol. The resulting mixture is filtered and precipitated under reduced pressure, followed by heating, refluxing, cooling, and crystallization to obtain the final product .

Properties

IUPAC Name

tetrabutylazanium;hydroxide;triacontahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGIRVKFXSRUOX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H97NO31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584991
Record name N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147741-30-8
Record name N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium hydroxide 30-hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tetrabutylammonium hydroxide 30-hydrate interact with lignin, and what are the downstream effects on lignin structure?

A1: this compound (Bu4NOH·30H2O) acts as a strong alkali, similar to sodium hydroxide (NaOH), due to the hydroxide ions (OH-) present. These hydroxide ions participate in cleaving the ether linkages and other bonds within the lignin structure. [] This cleavage breaks down the complex lignin polymer into smaller, low-molecular-weight aromatic compounds like vanillin, vanillic acid, acetoguiacone, and p-hydroxybenzaldehyde. []

Q2: Are there alternative methods for lignin degradation, and how does the use of this compound compare in terms of product yield and selectivity?

A2: Yes, several other methods exist for lignin degradation, including treatment with other alkalis (like NaOH), acidolysis, oxidation, and enzymatic degradation. The research highlights that using aqueous NaOH at a comparable hydroxide concentration to molten Bu4NOH·30H2O results in significantly lower yields of the desired low-molecular-weight aromatic compounds. [] This observation suggests that the combination of the strong alkaline environment and the unique influence of the Bu4N+ cation in the Bu4NOH·30H2O system contributes to its superior performance in selectively degrading lignin into valuable monomers.

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